molecular formula C25H29N3O B4815977 2-(3,4-DIMETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-8-METHYLQUINOLINE

2-(3,4-DIMETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-8-METHYLQUINOLINE

Cat. No.: B4815977
M. Wt: 387.5 g/mol
InChI Key: LMNGTAVTPSQACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-DIMETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-8-METHYLQUINOLINE is a complex organic compound with a unique structure that combines a quinoline core with substituted phenyl and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-8-METHYLQUINOLINE typically involves multiple steps, starting with the preparation of the quinoline core The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-8-METHYLQUINOLINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the phenyl or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted phenyl or piperazine derivatives

Scientific Research Applications

2-(3,4-DIMETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-8-METHYLQUINOLINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-8-METHYLQUINOLINE involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to DNA or proteins, leading to changes in their structure and function. This can result in the inhibition of key enzymes or the disruption of cellular processes, ultimately leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-DIMETHYLPHENYL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)-8-METHYLQUINOLINE
  • 2-(3,4-DIMETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-6-METHYLQUINOLINE
  • 2-(3,4-DIMETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-8-ETHYLQUINOLINE

Uniqueness

What sets 2-(3,4-DIMETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-8-METHYLQUINOLINE apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the ethyl group on the piperazine ring and the methyl group on the quinoline core can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

[2-(3,4-dimethylphenyl)-8-methylquinolin-4-yl]-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O/c1-5-27-11-13-28(14-12-27)25(29)22-16-23(20-10-9-17(2)19(4)15-20)26-24-18(3)7-6-8-21(22)24/h6-10,15-16H,5,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNGTAVTPSQACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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